1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester
Description
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound is methyl 3-(2-trimethylsilylethynyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate . The nomenclature derives from the parent heterocycle, 1H-pyrrolo[2,3-b]pyridine, which consists of a pyrrole ring fused to a pyridine ring at the [2,3-b] positions. The numbering system assigns priority to the pyridine nitrogen, with the pyrrole nitrogen at position 1. Substituents are designated as follows:
- A methyl ester group at position 2.
- A 2-(trimethylsilyl)ethynyl group at position 3.
The ethynyl linker (sp-hybridized carbon-carbon triple bond) connects the trimethylsilyl group to the pyrrolopyridine core. The compound belongs to the class of organosilicon heterocycles, characterized by the presence of silicon-containing functional groups fused to aromatic systems.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₄H₁₆N₂O₂Si , with a molecular weight of 272.37 g/mol . The formula reflects the following atomic contributions:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 14 | 12.01 | 168.14 |
| H | 16 | 1.01 | 16.16 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| Si | 1 | 28.09 | 28.09 |
| Total | 272.37 |
The trimethylsilyl group (Si(CH₃)₃ ) contributes 73.17 g/mol to the molecular weight, while the methyl ester (COOCH₃ ) adds 59.04 g/mol. The ethynyl bridge (C≡C ) accounts for 24.02 g/mol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Profile
¹H NMR
- Aromatic protons (pyrrolopyridine core): The pyrrolo[2,3-b]pyridine system exhibits distinct splitting patterns due to its fused heteroaromatic structure. Protons at positions 5, 6, and 7 of the pyridine ring resonate between δ 7.5–8.5 ppm, while the pyrrole proton (position 4) appears downfield at δ 8.6–9.0 ppm due to ring current effects.
- Methyl ester (COOCH₃): A singlet at δ 3.8–4.0 ppm integrates to three protons.
- Trimethylsilyl (Si(CH₃)₃): A singlet at δ 0.2–0.4 ppm integrates to nine protons.
¹³C NMR
- Carbonyl carbon (COOCH₃): δ 165–170 ppm.
- Aromatic carbons: Pyridine carbons resonate at δ 120–150 ppm, while pyrrole carbons appear at δ 110–130 ppm.
- Ethynyl carbons (C≡C): The sp-hybridized carbons are observed at δ 85–95 ppm (terminal carbon) and δ 100–110 ppm (silicon-bound carbon).
- Trimethylsilyl carbons (Si(CH₃)₃): δ -5 to 5 ppm.
Infrared (IR) Vibrational Signatures
Key IR absorptions include:
Mass Spectrometric Fragmentation Patterns
The electron ionization (EI) mass spectrum exhibits the following features:
Crystallographic Data and Conformational Analysis
Experimental X-ray crystallographic data for this compound is not publicly available in the literature as of May 2025. However, computational models predict a planar pyrrolopyridine core with the ethynyl substituent oriented perpendicular to the aromatic plane to minimize steric hindrance. The trimethylsilyl group adopts a staggered conformation relative to the triple bond, optimizing orbital overlap for σ-bonding.
The methyl ester group lies coplanar with the pyrrolopyridine system, stabilized by conjugation between the carbonyl oxygen and the aromatic π-system. Density functional theory (DFT) calculations suggest a dihedral angle of 5–10° between the ester group and the fused ring system, indicating slight distortion due to steric interactions with the ethynyl substituent.
Properties
CAS No. |
1204475-97-7 |
|---|---|
Molecular Formula |
C14H16N2O2Si |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
methyl 3-(2-trimethylsilylethynyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H16N2O2Si/c1-18-14(17)12-10(7-9-19(2,3)4)11-6-5-8-15-13(11)16-12/h5-6,8H,1-4H3,(H,15,16) |
InChI Key |
KVNXVTDTHUKESG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=CC=C2)C#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
- Reactants : 1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid and methanol.
- Catalyst : A mixture of anhydrous calcium chloride and nano-aluminum oxide.
- Temperature : Heating at 35–62°C.
- Reaction Time : 25–60 minutes.
- Pressure : Reduced pressure for methanol evaporation.
Yield and Purity:
The molar ratios of reactants and catalysts significantly impact the reaction's efficiency. Below is a summary of optimized conditions:
| Reactant/Catalyst | Molar Ratio | Reaction Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pyrrolo[2,3-B]pyridine-3-carboxylic acid : Methanol | 1:4 | 36 | 45 | 87 | 98.7 |
| Pyrrolo[2,3-B]pyridine-3-carboxylic acid : Methanol : Calcium Chloride : Nano-Aluminum Oxide | 1:4:0.7:0.5 | 50 | 45 | 87 | 98.7 |
| Pyrrolo[2,3-B]pyridine-3-carboxylic acid : Methanol : Calcium Chloride : Nano-Aluminum Oxide | 1:5:1.2:0.3 | 50 | 60 | 86 | 98.2 |
Alternative Methods
While the catalyst-based method described above is efficient, other techniques have been explored for similar compounds:
Example:
Using concentrated sulfuric acid or thionyl chloride as catalysts for esterification reactions has been reported but presents challenges such as corrosivity and strong odors. These methods require higher safety measures and specialized equipment.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester involves its interaction with specific molecular targets. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By inhibiting these receptors, the compound can potentially reduce tumor growth and metastasis . The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways.
Comparison with Similar Compounds
Core Structure Variations
Compounds with pyrrolopyridine cores but differing fusion positions or heterocycles exhibit distinct electronic and steric profiles:
Impact : The 2,3-b fusion in the target compound may enhance planarity compared to 2,3-c analogs, affecting intermolecular interactions in crystal packing or target binding .
Substituent Effects
Substituents at positions 2, 3, and 5 significantly alter physicochemical and biological properties:
Trimethylsilyl Ethynyl vs. Other Groups :
Ester Group Variations
Ester groups influence hydrolysis rates and bioavailability:
Key Insight : Methyl esters hydrolyze faster than ethyl analogs, making the target compound more suitable for prodrug designs requiring rapid release .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester (CAS No. 136818-50-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structural characteristics, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Structural Formula
The chemical structure of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 162.15 g/mol |
| Molecular Formula | C8H9N2O2 |
| Appearance | White to off-white solid |
| Purity | 99.28% (HPLC) |
| Storage Conditions | Room temperature |
1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their role as kinase inhibitors and in other therapeutic areas. The compound's structure allows it to interact with various biological targets, potentially leading to significant pharmacological effects.
In Vitro Studies
Research has demonstrated the compound's effectiveness against certain cancer cell lines. For instance, studies indicate that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically:
- Inhibition of CDK2 and CDK9 : Compounds derived from this scaffold have shown IC50 values of 0.36 µM and 1.8 µM against CDK2 and CDK9, respectively, indicating strong inhibitory potential .
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of various pyrrolo[2,3-b]pyridine derivatives on human cancer cell lines (HeLa, HCT116, A375). The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of pyrrolo[2,3-b]pyridine derivatives in models of neurodegeneration. The compounds were found to reduce oxidative stress markers and improve neuronal survival rates .
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest that the methyl ester form may enhance bioavailability compared to its acid counterpart. However, detailed toxicological assessments are necessary to establish safety profiles for clinical applications.
Synthesis Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester typically involves:
- Starting Materials : Utilizing pyridine derivatives and appropriate alkylation reagents.
- Reaction Conditions : Conducting reactions under controlled temperatures with solvents such as methanol or DMF.
- Purification : Employing techniques like column chromatography or recrystallization to obtain pure compounds.
Example Synthesis Pathway
A common synthetic route involves the reaction of pyrrole with ethynyltrimethylsilane under acidic conditions followed by esterification with methanol .
Q & A
Q. Methodological Note :
- Optimization : Use THF or dioxane as solvents at 60–80°C for 12–24 hours.
- Monitoring : Track coupling efficiency via TLC or LCMS to detect intermediates.
How are spectroscopic techniques (NMR, MS) employed to confirm the structure of this compound?
Basic Research Focus
1H NMR and ESI-MS are critical for structural validation. For example:
- 1H NMR : The trimethylsilyl (TMS) group appears as a singlet at δ 0.1–0.3 ppm. The ethynyl proton (if not silylated) is absent, confirming successful silylation. Aromatic protons in the pyrrolopyridine core resonate between δ 7.5–8.5 ppm, split due to J-coupling .
- ESI-MS : The molecular ion [M+H]+ should match the exact mass (e.g., C₁₅H₁₇N₂O₂Si: calculated 309.11; observed 309.1 ± 0.2) .
Q. Mitigation Strategies :
- Process Optimization : Use flow chemistry for uniform heating and mixing .
- Catalyst Recycling : Immobilize Pd on silica supports to enhance recoverability .
- In Situ Monitoring : Deploy PAT (Process Analytical Technology) tools like ReactIR to detect side reactions (e.g., desilylation) .
How does the trimethylsilyl ethynyl group influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Focus
The TMS-ethynyl group acts as a protecting moiety, enabling regioselective functionalization. For instance, the silyl group can be selectively removed under mild acidic conditions (e.g., KF/MeOH) to expose a terminal alkyne for subsequent couplings (e.g., click chemistry with azides) .
Q. Case Study :
- Desilylation : Treat with 1M HCl in THF/water (1:1) at 0°C for 1 hour.
- Click Reaction : React with benzyl azide (CuSO₄, sodium ascorbate) to form triazole derivatives for biological screening .
What computational methods predict the compound’s electronic properties for SAR studies?
Advanced Research Focus
DFT calculations (e.g., B3LYP/6-31G*) model HOMO/LUMO energies to assess electron-withdrawing/donating effects of the TMS-ethynyl group. For example:
- HOMO Localization : The pyrrolopyridine core’s π-system dominates, while the TMS-ethynyl group lowers LUMO energy by 0.8 eV, enhancing electrophilic reactivity .
SAR Insight :
Modifying the ester group (e.g., ethyl vs. methyl) minimally affects HOMO but alters logP (lipophilicity), critical for membrane permeability in cellular assays .
How are impurities characterized and controlled during synthesis?
Advanced Research Focus
Common impurities include desilylated byproducts and ester hydrolysis products. LC-MS and HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolve these:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
